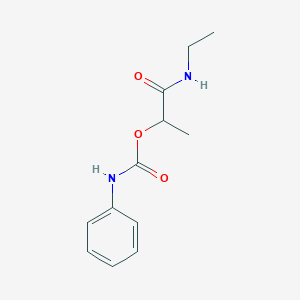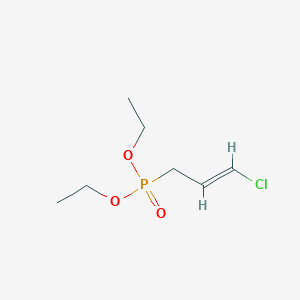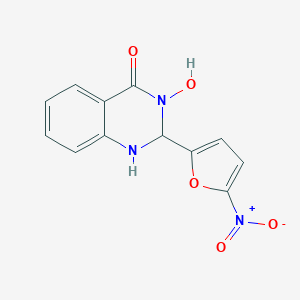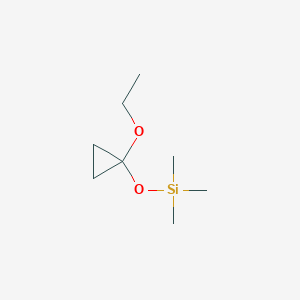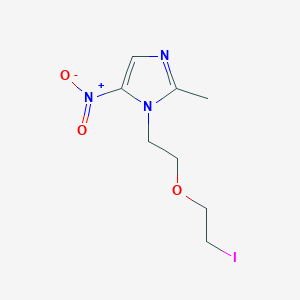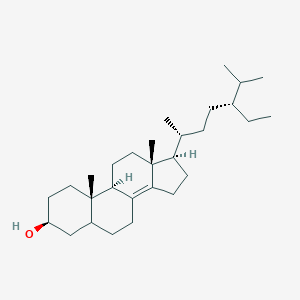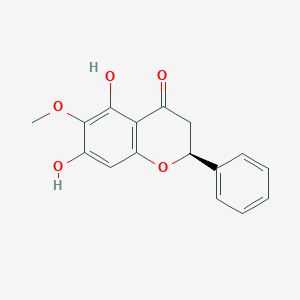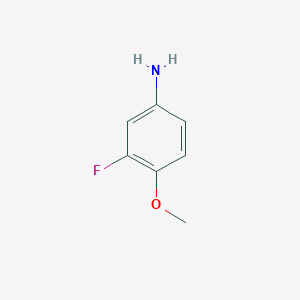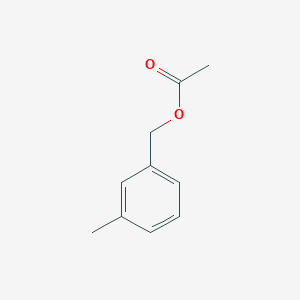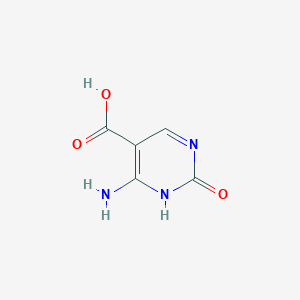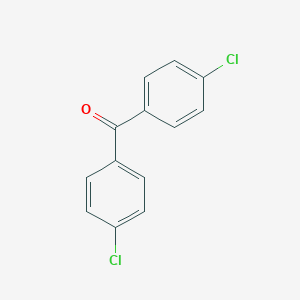
四乙基铵硼氢化物
描述
Tetraethylammonium borohydride is a technical compound with a linear formula of (C2H5)4N(BH4) and a molecular weight of 145.09 . It is known as a reducing agent used in the preparation of various derivatives .
Synthesis Analysis
A complex borohydridoaluminate, [(C2H5)4N][Al(BH4)4], has been prepared by the reaction of aluminium borohydride with tetraethylammonium borohydride at room temperature .Molecular Structure Analysis
The molecular structure of Tetraethylammonium borohydride has been investigated through IR spectrum and x-ray photograph .Chemical Reactions Analysis
Tetraethylammonium borohydride is known to participate in various chemical reactions. For instance, it has been used in the preparation of hydroxybaccatin III carbonate derivatives . It also reacts with aluminum borohydride to form a complex borohydridoaluminate .Physical And Chemical Properties Analysis
Tetraethylammonium borohydride is a crystalline compound that is stable under normal temperature and pressure . It is soluble in water and organic solvents .科学研究应用
Reducing Agent in Organic Synthesis
Tetraethylammonium borohydride is often used as a reducing agent in organic synthesis . It can reduce a variety of functional groups, including aldehydes, ketones, and esters, to their corresponding alcohols .
2. Preparation of Hydroxybaccatin III Carbonate Derivatives This compound has been used as a reducing agent for the preparation of hydroxybaccatin III carbonate derivatives . Hydroxybaccatin III is a precursor to the anticancer drug paclitaxel (Taxol), so this application is particularly important in medicinal chemistry .
3. Preparation of Edge-Bridged All-Ferrous Double Cubane Tetraethylammonium borohydride has been used as a reductant for the preparation of edge-bridged all-ferrous double cubane . This is a type of molecular structure that is of interest in the field of inorganic chemistry .
4. Reduction of Heterometal Cubane Iron/Molybdenum Cluster This compound has also been used as a reducing agent for the reduction of a heterometal cubane iron/molybdenum cluster . This type of cluster is of interest in the field of materials science, as it may have potential applications in catalysis .
5. Reactant for Reactions with Ruthenium Phenanthroline Carbonyl Complexes Tetraethylammonium borohydride can react with ruthenium phenanthroline carbonyl complexes to yield formyl complexes . These complexes are of interest in the field of organometallic chemistry .
Electrocatalysis in Deep Eutectic Solvents
There is ongoing research into the use of Tetraethylammonium borohydride in electrocatalysis in deep eutectic solvents . This could have wide-ranging implications for the field of green chemistry .
作用机制
Target of Action
Tetraethylammonium borohydride, also known as TEAB, is an experimental compound with no approved indication . Its primary targets are autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.
Mode of Action
The exact mechanism of action of TEAB is still under investigation . It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . By blocking these targets, TEAB inhibits the transmission of nerve signals and the contraction of muscles.
Biochemical Pathways
The biochemical pathways affected by TEAB are related to its targets. For instance, by blocking calcium- and voltage-activated potassium channels, TEAB can affect the flow of potassium ions across cell membranes, which is crucial for nerve signal transmission and muscle contraction . .
Result of Action
The molecular and cellular effects of TEAB’s action are related to its inhibitory effects on its targets. For instance, by blocking autonomic ganglia and nicotinic acetylcholine receptors, TEAB can inhibit nerve signal transmission, leading to effects such as muscle relaxation . .
Action Environment
The action, efficacy, and stability of TEAB can be influenced by various environmental factors. For instance, TEAB is moisture sensitive and may decompose to produce toxic gases when it is heated or exposed to moisture . Therefore, it should be handled properly to avoid contact with strong oxidizing agents and organic acids, which could trigger combustion or explosion .
安全和危害
属性
InChI |
InChI=1S/C8H20N.B/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPFKFVWHLBHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].CC[N+](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937840 | |
| Record name | N,N,N-Triethylethanaminium tetrahydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethylammonium borohydride | |
CAS RN |
17083-85-1 | |
| Record name | Tetraethylammonium borohydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017083851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N,N,N-triethyl-, tetrahydroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N-Triethylethanaminium tetrahydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium tetrahydroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAETHYLAMMONIUM BOROHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD2KD99MRX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tetraethylammonium borohydride contribute to the preservation of historical documents and artwork?
A: Tetraethylammonium borohydride can be used to stabilize cellulose, the primary component of paper, against degradation. Research has shown that treating aged rag paper with Tetraethylammonium borohydride significantly improves its long-term stability []. This is achieved by reducing carbonyl groups (ketones and aldehydes) present in oxidized cellulose, which are responsible for its degradation over time. This application is particularly relevant for preserving historical documents and artwork on paper substrates.
Q2: Can you explain the significance of removing carbonyl groups from oxidized cellulose using Tetraethylammonium borohydride in paper conservation?
A: The presence of carbonyl groups in oxidized cellulose weakens the paper's structure, making it susceptible to further degradation, embrittlement, and discoloration over time []. Tetraethylammonium borohydride acts as a reducing agent, effectively converting these carbonyl groups back to their original alcohol form. This reduction process strengthens the cellulose chains, enhancing the paper's long-term stability and resistance to further damage []. This stabilization effect is crucial for preserving the integrity and longevity of valuable documents and artwork on paper.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



